molecular formula C13H25N3O B13331912 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one

1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one

Cat. No.: B13331912
M. Wt: 239.36 g/mol
InChI Key: TWMCOKRFHBBPQX-UHFFFAOYSA-N
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Description

1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bipiperidine moiety linked to an aminopropanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one typically involves the reaction of 1,4’-bipiperidine with 2-aminopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The bipiperidine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,4’-Bipiperidin]-1’-yl)-2-aminopropan-1-one stands out due to its unique combination of the bipiperidine and aminopropanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10,14H2,1H3

InChI Key

TWMCOKRFHBBPQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCCCC2)N

Origin of Product

United States

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